molecular formula C10H12N5Na2O7P B15139339 Adenosine 5'-monophosphate (disodium)

Adenosine 5'-monophosphate (disodium)

Cat. No.: B15139339
M. Wt: 391.19 g/mol
InChI Key: QGXLVXZRPRRCRP-QONMVAKYSA-L
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Description

Fundamental Role as a Nucleotide in Cellular Biochemistry

As a nucleotide, AMP is one of the fundamental monomers that constitute ribonucleic acid (RNA) molecules. drugbank.com Beyond this structural role, it serves as an ester of phosphoric acid and the nucleoside adenosine (B11128). wikipedia.org Its presence is integral to numerous biochemical pathways, where it functions as a substrate, an allosteric activator for enzymes, and a precursor for other vital molecules. wikipedia.orgnbinno.com For instance, AMP is a precursor for the synthesis of cyclic AMP (cAMP), a critical second messenger molecule that mediates the effects of many hormones and neurotransmitters. nbinno.comnbinno.com

General Significance in Cellular Metabolic Processes

AMP is a pivotal regulator of cellular metabolism. wikipedia.org Its concentration relative to Adenosine Triphosphate (ATP) serves as a critical indicator of the cell's energy status. nbinno.com When cellular energy levels are low, the ratio of AMP to ATP increases. This rise in AMP concentration activates a master regulator of cellular energy homeostasis known as AMP-activated protein kinase (AMPK). nbinno.comnih.gov

Once activated by AMP, AMPK initiates a cascade of events to restore energy balance. It stimulates catabolic pathways that generate ATP, such as glucose uptake and lipid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like the synthesis of lipids, glucose, and proteins. nih.govnih.govmdpi.com This "energy sensor" mechanism is vital for cellular survival and adaptation, especially under conditions of metabolic stress like exercise, hypoxia, or glucose deprivation. nbinno.comresearchgate.net AMPK's control over glucose and lipid metabolism in tissues like skeletal muscle, the liver, and adipose tissue underscores AMP's central role in whole-body energy regulation. nih.gov

Interconversion Dynamics with Adenosine Triphosphate (ATP) and Adenosine Diphosphate (B83284) (ADP)

The cellular energy currency revolves around the dynamic interconversion of ATP, Adenosine Diphosphate (ADP), and AMP. wikipedia.org ATP, with its three phosphate (B84403) groups, is the primary energy carrier. proprep.com When a cell requires energy for metabolic processes, ATP is hydrolyzed, typically cleaving one phosphate group to release energy and form ADP. wikipedia.orglibretexts.org

Further energy demands can lead to the hydrolysis of ADP, removing another phosphate group to yield AMP. nbinno.com Conversely, these molecules are constantly being recharged. The enzyme adenylate kinase (also known as myokinase) plays a crucial role in maintaining energy equilibrium by catalyzing the reaction: 2 ADP ↔ ATP + AMP. wikipedia.orgnbinno.com This reaction can proceed in either direction depending on the cell's energetic needs. To regenerate ATP from AMP, AMP is first converted to ADP, which is then phosphorylated to ATP through processes like oxidative phosphorylation in the mitochondria. wikipedia.orgstackexchange.com

Table 2: Key Molecules in the Adenosine Phosphate Cycle
MoleculeFull NameNumber of Phosphate GroupsPrimary Role
ATP Adenosine Triphosphate3Primary energy carrier
ADP Adenosine Diphosphate2Intermediate in energy transfer
AMP Adenosine Monophosphate1Energy sensor; RNA building block

Ubiquitous Presence Across Known Forms of Life

The fundamental nature of the ATP-ADP-AMP cycle and the role of AMP in metabolic regulation are so central to life that AMP is present in all known life forms. wikipedia.orgnbinno.com From single-celled organisms like bacteria to complex multicellular organisms including plants and animals, AMP is a universal component of cellular machinery. nih.govnih.gov This ubiquitous presence highlights its early and essential role in the evolution of life, serving dual functions as both a carrier of genetic information (within RNA) and a critical regulator of the energy that powers life's processes. nih.govacs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1

InChI Key

QGXLVXZRPRRCRP-QONMVAKYSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

Metabolic Pathways Involving Adenosine 5 Monophosphate

Cellular Energy Homeostasis and Adenylate Kinase Dynamics

The maintenance of a stable intracellular energy level, or energy homeostasis, is fundamental for cell survival and function. Adenosine (B11128) 5'-monophosphate is a key signaling molecule in this process, primarily through its interaction with the enzyme adenylate kinase.

Regulation of Cellular Energy Status

Cellular energy status is tightly regulated by balancing ATP production with consumption. When energy demand increases, ATP is hydrolyzed to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403), releasing energy. The enzyme adenylate kinase (also known as myokinase) catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP. oup.com This reaction is crucial for maintaining energy equilibrium. Under conditions of high energy expenditure, the accumulation of ADP shifts the equilibrium towards the production of ATP and AMP. The resulting increase in the AMP:ATP ratio is a sensitive indicator of cellular energy stress. nih.gov This elevated AMP level acts as a critical signal to activate pathways that increase ATP generation and decrease ATP consumption, thereby restoring the cell's energy balance. oup.comnih.gov

Interplay with Adenosine Nucleotide Ratios (AMP:ADP:ATP)

The relative concentrations of AMP, ADP, and ATP are meticulously controlled and serve as a barometer of the cell's energetic health. Due to the equilibrium maintained by adenylate kinase, even small decreases in ATP and corresponding increases in ADP lead to a much larger proportional increase in AMP. oup.com This amplification makes the AMP:ATP ratio a highly sensitive sensor of the cell's energy status. oup.com An elevated AMP:ATP ratio triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism. nih.gov Once activated, AMPK initiates a cascade of events aimed at restoring energy homeostasis, such as stimulating catabolic pathways that produce ATP and inhibiting anabolic pathways that consume it. nih.gov

Role of Adenylate Kinase Isoforms in Energetic Signaling Circuits

The adenylate kinase family consists of several isoforms with distinct subcellular localizations and kinetic properties, creating a sophisticated network for energetic signaling. researchgate.netelsevierpure.com This network ensures efficient energy transfer and communication between different cellular compartments. nih.gov The specific distribution of these isoforms allows for targeted regulation of energy metabolism in various cellular microenvironments. elsevierpure.comnih.gov

Adenylate Kinase Isoform Cellular Localization Primary Function in Energetic Signaling
AK1 CytosolFacilitates rapid regeneration of ATP in the cytoplasm, particularly in tissues with high energy turnover like muscle and brain. elsevierpure.comfrontiersin.org
AK2 Mitochondrial Intermembrane SpaceCrucial for nucleotide exchange between the mitochondrial matrix and the cytosol, linking mitochondrial ATP production to cytosolic energy demands. nih.govfrontiersin.org
AK3 (GTP:AMP phosphotransferase) Mitochondrial MatrixUtilizes GTP to phosphorylate AMP to ADP, integrating guanine (B1146940) and adenine (B156593) nucleotide metabolism within the mitochondria.
AK4 Mitochondrial MatrixThought to be involved in cellular stress responses and mitochondrial quality control.
AK5 Cytosol (predominantly in brain)Specialized isoform with a potential role in neuronal energetic signaling.
AK6 NucleusInvolved in nuclear energetic homeostasis and the regulation of gene expression. frontiersin.org
AK7 CiliaPlays a critical role in providing energy for ciliary movement. Mutations are associated with primary ciliary dyskinesia. elsevierpure.comnih.gov

This table provides a summary of the major adenylate kinase isoforms and their roles in cellular energetics.

Purine (B94841) Nucleotide Cycle (PNC)

The Purine Nucleotide Cycle (PNC) is a metabolic pathway that plays a significant role in cellular energy metabolism, particularly in skeletal muscle. nih.gov It involves the interconversion of purine nucleotides and is linked to both amino acid catabolism and the Krebs cycle. nih.govwikipedia.org

Enzymatic Components of the Purine Nucleotide Cycle

The PNC consists of three key enzymatic reactions that work in a cyclical manner. These enzymes are AMP deaminase, adenylosuccinate synthetase, and adenylosuccinate lyase. nih.govnih.gov The cycle facilitates the deamination of AMP to inosine (B1671953) monophosphate (IMP), with the subsequent resynthesis of AMP from IMP. nih.gov This process generates fumarate (B1241708), an intermediate of the Krebs cycle, and ammonia (B1221849). wikipedia.org

Enzyme Reaction Catalyzed Role in the Purine Nucleotide Cycle
AMP deaminase AMP + H₂O → IMP + NH₃Initiates the cycle by converting AMP to IMP, producing ammonia. nih.gov
Adenylosuccinate synthetase IMP + Aspartate + GTP → Adenylosuccinate + GDP + PiThe first committed step in the reconversion of IMP to AMP, utilizing aspartate and GTP. fiveable.megosset.ai
Adenylosuccinate lyase Adenylosuccinate → AMP + FumarateCleaves adenylosuccinate to regenerate AMP and produce fumarate, which can enter the Krebs cycle. nih.gov

This table outlines the enzymatic reactions of the Purine Nucleotide Cycle.

Adenylosuccinate synthetase is a critical enzyme in the PNC, catalyzing the first of two steps required to convert IMP back to AMP. fiveable.megosset.ai This reaction is energetically driven by the hydrolysis of guanosine (B1672433) triphosphate (GTP). wikipedia.org The enzyme facilitates the condensation of IMP with the amino acid aspartate to form adenylosuccinate. ebi.ac.uk In vertebrates, there are two isozymes of adenylosuccinate synthetase: one is primarily involved in de novo purine biosynthesis, while the other is a key component of the PNC in muscle. ebi.ac.ukwikipedia.orgresearchgate.net The activity of adenylosuccinate synthetase is subject to feedback inhibition by AMP, which helps to regulate the flow of metabolites through the cycle. fiveable.me The mechanism of this reaction involves the formation of an intermediate, 6-phosphoryl-IMP, followed by the nucleophilic attack of the amino group of aspartate. nih.gov

Adenylosuccinate Lyase

Adenylosuccinate lyase (ASL), also known as adenylosuccinase, is a crucial enzyme that catalyzes a key reaction in the purine nucleotide cycle. wikipedia.org This enzyme is responsible for the conversion of adenylosuccinate into AMP and fumarate. wikipedia.org This reaction is a vital step in the de novo synthesis of purine nucleotides and in the purine nucleotide cycle itself. researchgate.netencyclopedia.pub The fumarate produced in this reaction is a significant intermediate of the citric acid cycle, linking the purine nucleotide cycle to cellular respiration and energy production. wikipedia.orgnih.gov

The function of adenylosuccinate lyase is not limited to the purine nucleotide cycle; it also participates in the de novo synthesis of purine nucleotides, where it catalyzes the conversion of 5-aminoimidazole-(N-succinylocarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) and fumarate. wikipedia.org By catalyzing these two distinct but chemically similar reactions, ASL plays a pivotal role in maintaining the cellular pool of purine nucleotides necessary for DNA replication and in regulating the levels of AMP and fumarate. wikipedia.orgebi.ac.uk

AMP Deaminase

AMP deaminase is a key enzyme in the purine nucleotide cycle that catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), releasing an ammonia molecule in the process. wikipedia.org This reaction is particularly important in skeletal muscle, where the enzyme is highly expressed and plays a significant role in energy metabolism during exercise. wikipedia.orgmedlineplus.gov There are different isoforms of AMP deaminase, with AMPD1 being the predominant form in skeletal muscle, while AMPD2 and AMPD3 are found in the liver and erythrocytes, respectively. wikipedia.orgrupahealth.com

The activity of AMP deaminase is crucial for maintaining a high ATP/ADP ratio during periods of high energy demand. nih.gov By converting AMP to IMP, the enzyme helps to drive the myokinase reaction (2 ADP ↔ ATP + AMP) towards ATP production, thus helping to sustain cellular energy levels. wikipedia.orgyoutube.com The ammonia produced can be used for the synthesis of other amino acids or excreted, while the IMP can be re-aminated back to AMP through the action of other enzymes in the purine nucleotide cycle. wikipedia.org

Mechanistic Interconversions within the Purine Nucleotide Cycle (AMP, IMP, Adenylosuccinate)

The purine nucleotide cycle is a three-step enzymatic pathway that interconverts AMP, IMP, and adenylosuccinate. nih.gov This cycle is fundamental for the regulation of adenine nucleotide levels and the production of fumarate and ammonia. wikipedia.org

The three key enzymatic reactions of the purine nucleotide cycle are:

AMP Deaminase: This enzyme initiates the cycle by converting AMP to IMP and releasing ammonia. wikipedia.orgwikipedia.org

Adenylosuccinate Synthetase: In the next step, IMP is converted to adenylosuccinate. This reaction requires the input of aspartate and energy in the form of guanosine triphosphate (GTP). wikipedia.orgresearchgate.net

Adenylosuccinate Lyase: The final step of the cycle involves the cleavage of adenylosuccinate by adenylosuccinate lyase to produce AMP and fumarate, thus regenerating the starting AMP and releasing a key citric acid cycle intermediate. wikipedia.orgwikipedia.org

This cyclical pathway does not lead to a net synthesis or degradation of purine nucleotides but rather facilitates their interconversion, which has significant metabolic consequences. wikipedia.org

EnzymeSubstrate(s)Product(s)Key Function in the Cycle
AMP DeaminaseAMP, H₂OIMP, NH₃Initiates the cycle, removes AMP, produces ammonia. wikipedia.orgwikipedia.org
Adenylosuccinate SynthetaseIMP, Aspartate, GTPAdenylosuccinate, GDP, PiConverts IMP to adenylosuccinate, links amino acid metabolism. wikipedia.orgresearchgate.net
Adenylosuccinate LyaseAdenylosuccinateAMP, FumarateRegenerates AMP, produces the citric acid cycle intermediate fumarate. wikipedia.orgwikipedia.org

Physiological Contributions in Specific Tissues

The purine nucleotide cycle's activity and physiological importance vary significantly across different tissues, reflecting their specific metabolic demands.

In skeletal muscle, the purine nucleotide cycle is highly active, particularly during intense exercise when ATP consumption exceeds production. nih.gov The primary role of the cycle in this context is to help maintain cellular energy charge by removing the accumulating AMP. nih.govyoutube.com This removal of AMP helps to drive the adenylate kinase reaction towards ATP production. wikipedia.org

Furthermore, the fumarate produced by adenylosuccinate lyase serves as an anaplerotic substrate for the citric acid cycle, replenishing its intermediates and thereby enhancing the capacity for aerobic energy production. nih.gov Studies have shown that disruption of the purine nucleotide cycle in skeletal muscle is associated with muscle dysfunction and impaired aerobic energy metabolism. nih.gov The ammonia produced can also buffer protons generated during glycolysis, although its accumulation can contribute to fatigue. wikipedia.org

FindingImplication for Skeletal Muscle Function
Increased AMP during exercise is converted to IMP. medlineplus.govHelps maintain a high ATP/ADP ratio and drives the myokinase reaction to produce ATP. nih.gov
Fumarate is produced from the cycle. wikipedia.orgReplenishes citric acid cycle intermediates, boosting aerobic energy production. nih.gov
Ammonia is generated. wikipedia.orgCan buffer protons from lactic acid, but excess can lead to fatigue. wikipedia.org

The kidney plays a crucial role in acid-base balance, in part through the production and excretion of ammonia. nih.govscispace.com The purine nucleotide cycle represents a significant pathway for ammonia production in the renal cortex. nih.gov The cycle generates ammonia from the deamination of AMP to IMP. nih.gov

Research has demonstrated that the activity of the enzymes of the purine nucleotide cycle, particularly adenylosuccinate synthetase and adenylosuccinate lyase, is upregulated in conditions that require increased renal ammonia excretion, such as metabolic acidosis induced by ammonium (B1175870) chloride feeding or potassium depletion. nih.govportlandpress.com This suggests that the purine nucleotide cycle is an integral part of the kidney's mechanism for maintaining ammonia homeostasis and responding to systemic acid-base disturbances. portlandpress.com

Neurons have a high and constant energy demand to maintain ion gradients, transmit nerve impulses, and carry out other essential functions. nih.gov While the direct role of the full purine nucleotide cycle in the brain is less pronounced than in muscle, the components of the cycle and the regulation of adenine nucleotide pools are critical for neuronal function. nih.gov The brain relies on both glycolysis and oxidative phosphorylation for its ATP supply. nih.gov

A key regulator of cellular energy in neurons, as in other cells, is AMP-activated protein kinase (AMPK). researchgate.net AMPK is activated by an increase in the AMP/ATP ratio, which occurs during periods of metabolic stress. nih.gov Once activated, AMPK works to restore ATP levels by stimulating catabolic pathways that produce ATP and inhibiting anabolic pathways that consume ATP. nih.gov The interconversion of AMP and ATP, which is central to the purine nucleotide cycle, is therefore a critical signaling mechanism for activating these neuronal ATP recovery pathways. frontiersin.org Furthermore, ATP released by injured neurons can act as a signaling molecule to activate surrounding glial cells, initiating regenerative processes. frontiersin.org

Role in ATP Regeneration and Adenylate Energy Charge Maintenance

The maintenance of cellular energy homeostasis is critical for cell viability, with Adenosine Triphosphate (ATP) serving as the primary energy currency. Adenosine 5'-monophosphate is a key player in the rapid regeneration of ATP and in maintaining the adenylate energy charge (AEC), a crucial index of the cell's energy status. wikipedia.org

The enzyme adenylate kinase (also known as myokinase) is central to this process. It catalyzes the reversible phosphotransfer reaction: ATP + AMP ⇌ 2 ADP

During periods of high energy demand, ATP is hydrolyzed to Adenosine Diphosphate (ADP), releasing energy. The adenylate kinase reaction allows the cell to extract further energy by converting two ADP molecules into one ATP and one AMP. Conversely, when ATP levels are high, the same enzyme can phosphorylate AMP to ADP, which can then be further phosphorylated to ATP, effectively replenishing the energy stores. nih.gov

The adenylate energy charge, proposed by Daniel Atkinson, provides a quantitative measure of the energy stored within the adenylate pool. wikipedia.org It is defined by the formula:

AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP])

The AEC value ranges from 0 (all AMP) to 1.0 (all ATP). nih.gov Healthy, metabolically active cells typically maintain a high energy charge, generally stabilized within a narrow range of 0.7 to 0.95. wikipedia.orgnih.gov A drop in this value signifies energy stress and triggers metabolic shifts to increase ATP production and decrease ATP consumption. The relative concentrations of the three adenine nucleotides dictate this charge, as illustrated in the table below.

ATP (mM)ADP (mM)AMP (mM)Adenylate Energy Charge (AEC)Cellular State
2.50.250.020.93High Energy / Rest
2.00.70.050.83Normal Metabolic Activity
1.50.80.10.79Moderate Energy Demand
1.00.90.40.63High Energy Stress

This table presents hypothetical but physiologically relevant concentrations of adenine nucleotides to demonstrate their impact on the Adenylate Energy Charge (AEC) and the corresponding cellular energy state.

Contribution to Intracellular Nitrogen Balance and Ammonia Removal

AMP metabolism is intrinsically linked to intracellular nitrogen homeostasis and the management of ammonia, a potentially toxic byproduct. A key reaction in this context is the deamination of AMP to Inosine Monophosphate (IMP), a reaction catalyzed by the enzyme AMP deaminase. wikipedia.orgwikipedia.org

AMP + H₂O → IMP + NH₃ (Ammonia)

This reaction serves multiple purposes. Firstly, it is a crucial part of the purine nucleotide cycle, which is particularly active in skeletal muscle and contributes to energy metabolism. medlineplus.gov Secondly, it produces ammonia. wikipedia.org This ammonia can be utilized for various biosynthetic processes or, if in excess, detoxified and excreted. In the liver, this ammonia can enter the urea (B33335) cycle, where it is converted into the less toxic compound urea for excretion by the kidneys. microbenotes.comnyu.edu The degradation of purines like AMP can be a significant source of ammonia and, subsequently, urea. int-res.com

The AMP deaminase reaction therefore plays a dual role: it regulates the relative pools of adenine (AMP) and inosine (IMP) nucleotides while also contributing to the intracellular pool of free ammonia. nih.govnih.gov This links the energy status of the cell directly to nitrogen metabolism, ensuring that the catabolism of nitrogen-containing compounds like amino acids and nucleotides is coordinated with cellular energy demands.

Purine Biosynthesis and Degradation Pathways

Purine nucleotides, including AMP, can be synthesized through two primary pathways: the de novo pathway, which builds the purine ring from simple precursors, and the salvage pathway, which recycles pre-existing purine bases.

De Novo Synthesis Pathway of Purine Nucleotides

The de novo (from the beginning) synthesis of purines is an energy-intensive process that assembles the purine ring structure onto a ribose-5-phosphate (B1218738) scaffold. libretexts.orgthesciencenotes.com The pathway consists of a series of enzymatic steps culminating in the synthesis of Inosine Monophosphate (IMP), the common precursor for both AMP and GMP. coconote.appyoutube.com

The process begins with Ribose-5-phosphate, which is converted to 5-Phosphoribosyl-1-pyrophosphate (PRPP). nih.gov The pathway then proceeds through a series of reactions requiring contributions from several molecules, including amino acids (glycine, glutamine, aspartate), CO₂, and one-carbon units from formyl-tetrahydrofolate. coconote.app

StepStarting MoleculeKey EnzymeMolecules AddedProduct
1Ribose-5-phosphatePRPP SynthetaseATP5-Phosphoribosyl-1-pyrophosphate (PRPP)
2PRPPGlutamine PRPP AmidotransferaseGlutamine5-Phosphoribosylamine
3-95-PhosphoribosylamineMultiple EnzymesGlycine, Formyl-THF, Glutamine, CO₂, Aspartate, Formyl-THFInosine Monophosphate (IMP)
10aIMPAdenylosuccinate SynthetaseAspartate, GTPAdenylosuccinate
11aAdenylosuccinateAdenylosuccinate Lyase-Adenosine 5'-monophosphate (AMP)

This table outlines the major stages of the de novo purine synthesis pathway leading to AMP. The pathway is highly regulated to meet cellular needs.

From the branch point at IMP, two additional enzymatic steps are required to form AMP. This specific branch requires energy in the form of Guanosine Triphosphate (GTP) and an amino group from aspartate. libretexts.orgyoutube.com

Salvage Synthesis Pathway of Purine Nucleotides

The salvage pathway provides a more energy-efficient alternative to de novo synthesis by recycling purine bases (adenine, guanine, hypoxanthine) that result from the breakdown of nucleic acids. wikipedia.org This pathway is crucial for tissues that have limited or no capacity for de novo synthesis.

The synthesis of AMP via the salvage pathway is catalyzed by the enzyme Adenine Phosphoribosyltransferase (APRT). nih.govmedlineplus.gov This enzyme facilitates the reaction between the free base adenine and 5-Phosphoribosyl-1-pyrophosphate (PRPP) to directly form AMP. wikipedia.orgmedlineplus.gov

Adenine + PRPP → AMP + PPi (Pyrophosphate)

This single-step conversion is significantly less costly in terms of energy compared to the multi-step de novo pathway. wikipedia.org The activity of the APRT enzyme is vital; a deficiency can prevent the effective recycling of adenine, leading to its accumulation and degradation into other compounds. nih.gov

Regulation of AMP Biosynthesis

The biosynthesis of AMP is tightly regulated to ensure that the pools of purine nucleotides are balanced and meet the cell's demands without wasteful overproduction. This regulation occurs at several key enzymatic steps through feedback inhibition. thesciencenotes.com

Regulation of the Common Pathway: The first committed step of the de novo pathway, catalyzed by glutamine PRPP amidotransferase, is a primary site of regulation. This enzyme is allosterically inhibited by the end products of the pathway, including AMP, GMP, and IMP. The inhibitory effects of AMP and GMP are often synergistic, meaning that when both are present, the enzyme is more strongly inhibited than by either one alone. libretexts.orgfrontiersin.org

Regulation at the IMP Branch Point: The conversion of IMP to AMP is specifically regulated by AMP itself. The enzyme adenylosuccinate synthetase, which catalyzes the first step in the conversion of IMP to AMP, is subject to feedback inhibition by AMP. quora.com This ensures that if AMP levels are sufficient, the flux from IMP is directed towards GMP synthesis or halted altogether, maintaining a balance between the two purine nucleotides. libretexts.org

Interrelationship Between Purine Biosynthesis and Energy Sensing Pathways

A profound interrelationship exists between purine biosynthesis and the cell's primary energy-sensing pathway, which is governed by the AMP-activated protein kinase (AMPK). researchgate.net AMPK acts as a master regulator of cellular metabolism, being activated during times of energy stress, which is signaled by an increase in the intracellular AMP/ATP ratio. cellsignal.comresearchgate.net

When cellular energy is low (high AMP), AMPK is activated. Once active, AMPK initiates a cascade of events designed to restore energy homeostasis. It achieves this by stimulating catabolic (ATP-producing) pathways such as fatty acid oxidation and glycolysis, while simultaneously inhibiting anabolic (ATP-consuming) pathways. researchgate.netnih.gov

De novo purine synthesis is a highly anabolic and energy-intensive process. thesciencenotes.com Consequently, activated AMPK downregulates this pathway to conserve cellular energy. nih.gov This creates a crucial negative feedback loop: low energy levels (high AMP) activate AMPK, which in turn suppresses the very pathway that would consume significant amounts of ATP to produce new purine nucleotides, including AMP. This ensures that the cell prioritizes immediate energy production over long-term biosynthetic investments during periods of metabolic stress. cellsignal.comnih.gov

Cellular Signaling Mediated by Adenosine 5 Monophosphate

Adenosine (B11128) 5'-monophosphate-Activated Protein Kinase (AMPK) Pathway

The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy levels in all eukaryotic cells. nih.gov It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. researchgate.netresearchgate.net When activated, AMPK works to restore cellular energy balance by switching on catabolic pathways that generate Adenosine 5'-triphosphate (ATP) while simultaneously switching off anabolic, ATP-consuming processes. nih.govoup.com

AMP as a Direct Allosteric Activator of AMPK

Adenosine 5'-monophosphate is a direct allosteric activator of AMPK. nih.gov Under conditions of cellular stress where energy levels are depleted, the increase in AMP concentration leads to its binding to the γ subunit of the AMPK complex. researchgate.net This binding induces a conformational change in the kinase, which is a crucial step for its activation. nih.gov This allosteric activation is one of three key mechanisms by which AMP regulates AMPK activity, making the system highly sensitive to changes in the cell's energy state. portlandpress.commdpi.com The binding sites for AMP and ATP are located on the γ subunit, which contains four domains known as cystathionine-β-synthase (CBS) domains. wikipedia.org These domains allow AMPK to sensitively detect shifts in the AMP to ATP ratio. wikipedia.org

Role of AMP/ATP Ratio in AMPK Activation

The ratio of AMP to ATP within a cell is the primary signal for AMPK activation. oup.com A high AMP:ATP ratio signifies a compromised energy state, triggering the activation of AMPK. oup.comoup.com Under normal physiological conditions, cellular ATP levels are high, and ATP competitively inhibits the binding of AMP to the γ subunit. mdpi.com However, during metabolic stress—such as glucose deprivation, hypoxia, or ischemia—ATP consumption increases, leading to a rise in AMP and ADP levels. oup.comnih.gov The enzyme adenylate kinase maintains the equilibrium of the reaction 2ADP ↔ ATP + AMP, meaning that a small decrease in ATP leads to a much larger proportional increase in AMP. oup.com This amplified signal makes the AMP:ATP ratio an extremely sensitive indicator of cellular energy status, allowing for a rapid response to restore energy homeostasis. oup.comresearchgate.net

Upstream Kinases Regulating AMPK Activity (e.g., LKB1, CaMKKβ, TAK1)

Full activation of AMPK requires phosphorylation of a specific threonine residue (Thr172) on its catalytic α subunit. nih.govresearchgate.net This phosphorylation is carried out by several upstream kinases.

Liver Kinase B1 (LKB1): LKB1 is considered the major upstream kinase for AMPK in most cell types. researchgate.netnih.gov It forms a complex with the accessory proteins STRAD and MO25. mdpi.com The activation of AMPK by LKB1 is dependent on the presence of AMP, which binds to AMPK and makes it a better substrate for LKB1. nih.govmdpi.com

Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ): In certain cell types, particularly in response to increases in intracellular calcium levels, CaMKKβ can phosphorylate and activate AMPK. researchgate.netnih.govnih.gov This activation pathway is independent of changes in the AMP/ATP ratio. researchgate.net CaMKKβ and AMPK can form a unique signaling complex through the interaction of their kinase domains. nih.gov

Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1 has been identified as another direct upstream kinase of AMPK. researchgate.netnih.gov It can phosphorylate AMPK at Thr172 in response to stimuli like cytokines and growth factors, such as Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net Evidence from various experimental models supports TAK1's role as a genuine AMPK kinase alongside LKB1 and CaMKKβ. nih.govpnas.orgdntb.gov.ua

Upstream KinaseActivating SignalPrimary Function
LKB1 Increased AMP:ATP ratioMajor kinase for AMP-dependent AMPK activation. researchgate.netnih.gov
CaMKKβ Increased intracellular Ca²⁺AMP-independent AMPK activation. researchgate.netnih.gov
TAK1 Cytokines, Growth Factors (e.g., VEGF)Mediates AMPK activation in response to specific extracellular signals. nih.govresearchgate.net

Downstream Signaling Cascades and Effectors Regulated by Activated AMPK (e.g., mTOR, eEF-2 Kinase, p70 S6 Kinase)

Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate the cellular response to energy stress. A primary effect is the inhibition of anabolic pathways, particularly protein synthesis, which is a major consumer of cellular energy. nih.govsahmri.org.au

Mammalian Target of Rapamycin (mTOR): AMPK directly inhibits mTOR complex 1 (mTORC1) signaling, a central regulator of cell growth and protein synthesis. nih.gov This occurs through two main mechanisms: the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTORC1, and the direct inhibitory phosphorylation of Raptor, a key component of the mTORC1 complex. nih.gov

Eukaryotic Elongation Factor 2 (eEF-2) Kinase: AMPK activates eukaryotic Elongation Factor 2 Kinase (eEF-2K). nih.govfrontiersin.org Activated eEF-2K then phosphorylates and inactivates its only known substrate, eEF-2, a crucial factor for the elongation step of protein translation. sahmri.org.aunih.govnih.gov This action effectively halts protein synthesis to conserve energy. sahmri.org.au AMPK can directly phosphorylate eEF-2K at specific sites, such as Ser-398, to enhance its activity. sahmri.org.aunih.gov

p70 S6 Kinase (p70S6K): As a major downstream effector of mTORC1, p70S6K is indirectly inhibited by AMPK activation. physiology.orgplos.org The inhibition of the mTORC1/p70S6K pathway is a critical component of how AMPK reduces protein synthesis. physiology.org Conversely, some research indicates that p70S6K can also phosphorylate AMPK, suggesting a complex feedback loop between these pathways. nih.govnih.gov

AMPK's Central Role in Cellular Energy Homeostasis

AMPK acts as the "guardian of metabolism" or a cellular "fuel gauge," playing a pivotal role in maintaining energy homeostasis at both the single-cell and whole-organism levels. nih.govnih.govyoutube.com It is activated by any stress that depletes cellular ATP and raises the AMP:ATP ratio, such as nutrient deprivation or hypoxia. oup.comnih.gov By sensing this drop in energy, AMPK initiates a comprehensive metabolic reprogramming to restore ATP levels. nih.govnih.gov This involves a rapid shutdown of ATP-consuming processes and the activation of ATP-producing pathways, ensuring the cell can adapt and survive periods of metabolic stress. nih.govyoutube.com The AMPK system is a fundamental survival mechanism that has been conserved throughout eukaryotic evolution. nih.gov

Regulation of Catabolic and Anabolic Processes by AMPK

The overarching function of activated AMPK is to shift the cellular metabolism from an anabolic (building up) state to a catabolic (breaking down) state to generate ATP. nih.govnih.gov

Activation of Catabolic (ATP-Producing) Processes:

Glucose Uptake: AMPK promotes the translocation of glucose transporters (like GLUT4) to the cell surface, increasing glucose uptake into cells. nih.govnih.gov

Glycolysis: It can activate key glycolytic enzymes to accelerate ATP production from glucose. nih.gov

Fatty Acid Oxidation: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), which relieves the inhibition of fatty acid transport into mitochondria, thereby stimulating their oxidation for ATP generation. nih.govnih.gov

Autophagy: AMPK can trigger autophagy, the process of degrading and recycling cellular components, to provide fuel during starvation. youtube.com

Inhibition of Anabolic (ATP-Consuming) Processes:

Protein Synthesis: As detailed previously, AMPK strongly inhibits protein synthesis by suppressing the mTORC1 pathway and activating eEF-2K. nih.govyoutube.com

Lipid Synthesis: By inactivating ACC, AMPK blocks the rate-limiting step in fatty acid synthesis. nih.govnih.gov It also inhibits cholesterol synthesis. wikipedia.orgnih.gov

Glycogen (B147801) Synthesis: AMPK can phosphorylate and inhibit glycogen synthase, halting the storage of glucose as glycogen. nih.gov

Summary of AMPK's Metabolic Effects

Metabolic ProcessEffect of AMPK ActivationOutcome
Catabolism
Glucose UptakeStimulationIncreases fuel availability for ATP production. nih.gov
Fatty Acid OxidationStimulationIncreases ATP production from fats. nih.gov
AutophagyStimulationRecycles cellular components for energy. youtube.com
Anabolism
Protein SynthesisInhibitionConserves significant amounts of ATP. nih.gov
Lipid SynthesisInhibitionConserves ATP and building blocks. nih.gov
Glycogen SynthesisInhibitionPrevents storage of glucose, making it available for immediate use. nih.gov

Cyclic Adenosine Monophosphate (cAMP) Signaling

Cyclic adenosine monophosphate (cAMP) is a pivotal second messenger molecule involved in a multitude of cellular signaling pathways. Its synthesis and degradation are tightly regulated, and its downstream effects are highly specific to the cellular context. This section will delve into the key aspects of cAMP signaling, from its production from ATP to its role as a precursor for extracellular adenosine.

Biosynthesis of cAMP from ATP via Adenylate Cyclase

The synthesis of cyclic AMP (cAMP) from adenosine triphosphate (ATP) is a fundamental process in cellular signaling, catalyzed by the enzyme adenylyl cyclase (also known as adenylate cyclase). nih.govnih.gov This reaction involves the conversion of ATP into 3',5'-cyclic AMP with the concurrent release of pyrophosphate. nih.govphysiology.org The enzymatic activity of adenylyl cyclase is dependent on the presence of magnesium ions (Mg²⁺), which act as a requisite cofactor. nih.gov

Adenylyl cyclases are a family of enzymes with multiple isoforms, with at least nine membrane-bound forms (Types I-IX) and one soluble form identified in humans. nih.govcreative-proteomics.com These isoforms exhibit tissue-specific expression and are subject to differential regulation, contributing to the specificity of cAMP signaling. nih.gov

The activation of adenylyl cyclase is a key regulatory step in the cAMP signaling pathway. This activation is often initiated by the binding of extracellular signaling molecules, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs) on the cell surface. nih.gov Upon ligand binding, the GPCR activates a stimulatory G protein (Gs), whose α-subunit then binds to and activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.govcusabio.com Conversely, inhibitory G proteins (Gi) can inhibit adenylyl cyclase activity, providing a mechanism for downregulating cAMP production. nih.gov For instance, liver adenylyl cyclase shows a more pronounced response to glucagon, while muscle adenylyl cyclase is more responsive to adrenaline. nih.gov

The plant diterpene forskolin (B1673556) is a direct activator of most adenylyl cyclase isoforms and is often used in research to experimentally increase intracellular cAMP levels. nih.gov

Degradation of cAMP by Phosphodiesterases to AMP

The intracellular concentration of cAMP is meticulously controlled not only by its synthesis but also by its degradation. This crucial catabolic process is carried out by a large and diverse family of enzymes known as phosphodiesterases (PDEs). frontiersin.orgwilliams.edu PDEs catalyze the hydrolysis of the 3',5'-cyclic phosphodiester bond in cAMP, converting it to adenosine 5'-monophosphate (AMP). dntb.gov.ua This action terminates the cAMP signal and allows for the precise temporal and spatial control of cAMP-mediated events. dntb.gov.ua

The PDE superfamily is extensive, comprising 11 distinct families (PDE1-PDE11) with numerous subfamilies and splice variants. frontiersin.orgwilliams.edu These families exhibit different substrate specificities; some are specific for cAMP (PDE4, PDE7, and PDE8), some are specific for cyclic guanosine (B1672433) monophosphate (cGMP) (PDE5, PDE6, and PDE9), and others can hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, and PDE11). frontiersin.orgwilliams.edu

The expression and localization of different PDE isoforms are cell-type specific, which contributes significantly to the compartmentalization of cAMP signaling. cusabio.com For example, in HEK293 cells, PDE4 has been identified as the major cytosolic PDE, while PDE3 and PDE10A are the predominant membrane-bound PDEs. cusabio.com This differential localization allows for the creation of distinct cAMP microdomains within the cell, where the concentration of cAMP can be regulated independently. nih.gov

The activity of PDEs can also be regulated by various factors, including the concentration of Ca²⁺ and calmodulin, as seen with PDE1. nih.gov This regulation provides another layer of control over intracellular cAMP levels, allowing for the integration of different signaling pathways.

Intracellular Signal Transduction Mechanisms Involving cAMP (e.g., Protein Kinase A activation, Ion Channel Regulation)

Once synthesized, cAMP exerts its effects by activating several downstream effector proteins. cusabio.com The most prominent of these is the cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.govwikipedia.org PKA is a holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. nih.gov The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation of the active catalytic subunits. nih.gov These free catalytic subunits can then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby altering their activity and initiating a cellular response. multispaninc.com

The specificity of PKA-mediated phosphorylation is, in part, achieved through the action of A-kinase anchoring proteins (AKAPs). nih.govphysiology.org AKAPs are scaffolding proteins that tether PKA to specific subcellular locations, bringing the kinase in close proximity to its substrates. physiology.orgdntb.gov.ua This localization ensures that the cAMP signal is directed to the appropriate targets.

In addition to PKA, cAMP can directly regulate the activity of certain ion channels, known as cyclic nucleotide-gated (CNG) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. cusabio.comfrontiersin.org The binding of cAMP to these channels modulates their gating, leading to changes in ion flux across the cell membrane and altering the cell's electrical properties. frontiersin.org For example, in cardiac cells, cAMP-mediated activation of PKA enhances the opening of L-type calcium channels, contributing to increased heart rate and contractility. creative-proteomics.com In neurons, cAMP can modulate the activity of voltage-gated sodium and potassium channels, thereby influencing neuronal excitability and synaptic transmission. nih.govcreative-proteomics.com

The table below summarizes the key intracellular effectors of cAMP and their primary functions.

Effector ProteinActivation MechanismPrimary Function
Protein Kinase A (PKA) Binding of cAMP to regulatory subunits leads to the release of active catalytic subunits.Phosphorylates a wide range of target proteins, regulating metabolism, gene expression, and cell function. multispaninc.com
Cyclic Nucleotide-Gated (CNG) Channels Direct binding of cAMP to the channel protein.Modulates ion flux across the plasma membrane, altering membrane potential. frontiersin.org
Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels Direct binding of cAMP to the channel protein.Involved in setting the resting membrane potential and rhythmic firing in neurons and cardiac pacemaker cells. frontiersin.org
Exchange Proteins Directly Activated by cAMP (Epac) Direct binding of cAMP to the Epac protein.Acts as a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1, influencing cell adhesion and exocytosis. cusabio.com

Context-Dependent Specificity of cAMP Signaling in Cellular Function

The cellular response to an increase in cAMP is highly specific and depends on the cell type, the nature of the initial stimulus, and the subcellular localization of the signaling components. physiology.org This context-dependent specificity is achieved through several mechanisms.

Different cell types express distinct sets of GPCRs, adenylyl cyclase isoforms, PDEs, and PKA substrates. physiology.orgnih.gov This differential expression of signaling components ensures that the cAMP pathway is tailored to the specific physiological functions of each cell.

The spatial organization of the cAMP signaling pathway is also critical for its specificity. nih.gov The formation of localized cAMP "microdomains" near the sites of cAMP synthesis allows for the selective activation of nearby effector proteins without affecting the global intracellular cAMP concentration. physiology.orgnih.gov This compartmentalization is maintained by the restricted diffusion of cAMP and the localized activity of PDEs. nih.gov

A-kinase anchoring proteins (AKAPs) play a crucial role in orchestrating the spatial specificity of cAMP signaling by assembling multiprotein signaling complexes. physiology.orgdntb.gov.ua These complexes can include PKA, adenylyl cyclases, PDEs, and downstream targets, creating a highly efficient and localized signaling module. physiology.org

The duration and amplitude of the cAMP signal also contribute to the specificity of the cellular response. physiology.org These dynamic aspects of cAMP signaling are shaped by the interplay between the rates of cAMP synthesis by adenylyl cyclases and its degradation by PDEs.

FactorMechanism
Cell-Type Specific Expression Different cells express unique combinations of GPCRs, adenylyl cyclases, PDEs, and PKA substrates, leading to distinct downstream responses. physiology.orgnih.gov
Compartmentalization and Microdomains Localized synthesis and degradation of cAMP create subcellular regions of high cAMP concentration, allowing for the selective activation of nearby effectors. physiology.orgnih.gov
A-Kinase Anchoring Proteins (AKAPs) Scaffolding proteins that tether PKA and other signaling components to specific subcellular locations, ensuring the phosphorylation of appropriate substrates. physiology.orgdntb.gov.ua
Signal Dynamics The amplitude and duration of the cAMP signal, regulated by the balance between adenylyl cyclase and PDE activity, can encode specific cellular outcomes. physiology.org

Purinergic Receptor Signaling

Purinergic signaling is a form of extracellular signaling mediated by purine (B94841) nucleotides and nucleosides such as ATP and adenosine. This system plays a vital role in a wide range of physiological processes.

AMP as a Metabolic Precursor to Extracellular Adenosine

Adenosine 5'-monophosphate (AMP) can serve as a metabolic precursor for the generation of extracellular adenosine. oup.com Extracellular adenosine is a potent signaling molecule that exerts its effects by binding to purinergic P1 receptors. The conversion of AMP to adenosine is catalyzed by extracellular enzymes, primarily ecto-5'-nucleotidase. oup.com

Under conditions of cellular stress, such as ischemia or inflammation, there is an increased breakdown of intracellular ATP, leading to an accumulation of AMP. oup.com This AMP can then be released into the extracellular space or be dephosphorylated intracellularly, with the resulting adenosine being transported out of the cell. ahajournals.org

Once in the extracellular environment, adenosine can act as a "retaliatory metabolite," signaling the presence of cellular stress and initiating protective responses. nih.gov For example, in the heart, increased levels of extracellular adenosine during ischemia can provide cardioprotection. oup.com

Stimulation of Purinergic Receptors (P1, P2Y, P2X) by Adenosine and Nucleotides

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, which activate specific purinergic receptors on the cell surface. wikipedia.org These receptors are broadly divided into two main families: P1 receptors, which are preferentially activated by adenosine, and P2 receptors, which are activated by nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). nih.govmdpi.com

Adenosine 5'-monophosphate (AMP) plays a crucial role in this system, primarily through its conversion to adenosine. Extracellular ATP and ADP can be hydrolyzed by ectonucleotidases (such as CD39) into AMP. nih.gov Subsequently, the enzyme ecto-5'-nucleotidase (CD73) converts extracellular AMP into adenosine. nih.govfrontiersin.org This adenosine then acts as a primary ligand for the four subtypes of P1 G protein-coupled receptors: A1, A2A, A2B, and A3. nih.gov

The P2 receptor family is further subdivided into P2X ligand-gated ion channels (seven subtypes) and P2Y G protein-coupled receptors (eight subtypes). nih.gov While these are primarily targets for ATP and ADP, the broader purinergic signaling network is interconnected. For instance, the generation of adenosine from extracellular AMP provides a mechanism for modulating cellular responses that are distinct from, and sometimes opposing to, those triggered by ATP at P2 receptors. frontiersin.org

Interestingly, some research suggests that AMP may not act solely through its conversion to adenosine. One study on isolated guinea pig atrial myocytes indicated that AMP could directly activate A1 adenosine receptors, in addition to its effects as a precursor to adenosine. nih.gov This suggests a more complex role for AMP as an extracellular signaling molecule than previously understood.

Table 1: Overview of Purinergic Receptor Stimulation

Receptor Family Primary Ligands Subtypes Role of AMP
P1 Receptors Adenosine A1, A2A, A2B, A3 AMP is converted to adenosine by ecto-5'-nucleotidase (CD73), which then activates P1 receptors. nih.govfrontiersin.org Some evidence suggests AMP may also directly activate A1 receptors. nih.gov

| P2 Receptors | ATP, ADP, UTP, UDP | P2X: P2X1-7P2Y: P2Y1,2,4,6,11,12,13,14 | Indirectly influences signaling by being a product of ATP/ADP breakdown and a precursor to the P1 ligand, adenosine. nih.govnih.gov |

Diverse Downstream Signal Transduction Events (e.g., cAMP, Ca2+, MAPKs)

The activation of purinergic receptors by their respective ligands initiates a variety of intracellular signaling cascades. These second messenger systems translate the extracellular signal into a specific cellular response. Key among these are cyclic adenosine monophosphate (cAMP), calcium ions (Ca2+), and the mitogen-activated protein kinase (MAPK) pathways.

Cyclic AMP (cAMP): As a ubiquitous second messenger, cAMP is involved in numerous biological processes. wikipedia.org Its synthesis from ATP is catalyzed by adenylyl cyclase. spandidos-publications.comnih.gov The activation of certain P1 receptor subtypes (A2A and A2B) and some P2Y receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. mdpi.comphysiology.org This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like cAMP response-element binding-protein (CREB), to regulate gene expression. spandidos-publications.comnih.gov

Calcium (Ca2+): Calcium ions are another critical second messenger, and their intracellular concentration is tightly regulated. nih.gov Activation of certain P2Y receptors, which couple to Gq/11 proteins, stimulates phospholipase C. This leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores. physiology.org The interplay between cAMP and Ca2+ signaling pathways is often cooperative, regulating a wide array of cellular functions. spandidos-publications.comnih.gov

Mitogen-Activated Protein Kinases (MAPKs): The MAPK pathways are a chain of protein kinases that regulate diverse cellular activities, including proliferation, differentiation, and stress responses. Research has shown that extracellular AMP can modulate these pathways. For example, in a model of endotoxemia, extracellular AMP was found to regulate the functions of lipopolysaccharide (LPS)-stimulated neutrophils by inhibiting the p38 MAPK pathway. frontiersin.org

Role in Modulating Mammalian Cell Functions

The signaling events initiated by AMP, both intracellularly and extracellularly, have profound effects on mammalian cell function.

Intracellularly, AMP is a critical indicator of cellular energy status. A rise in the AMP:ATP ratio activates the 5'-AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. wikipedia.orgnih.gov Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic, energy-consuming processes (like cholesterol, lipid, and protein synthesis). wikipedia.orgyoutube.com This positions AMPK as a central switch in coordinating cell growth and metabolism. nih.govnih.gov

Extracellularly, AMP and its derivative adenosine modulate a range of physiological processes, particularly in the immune system. Extracellular AMP has been shown to suppress inflammation in endotoxemia by preventing the excessive activation of neutrophils. frontiersin.org This effect is mediated through the A1 receptor and involves the inhibition of neutrophil degranulation and adhesion. frontiersin.org This highlights the role of extracellular purines in fine-tuning immune responses to prevent host tissue damage from over-activation. frontiersin.org

Enzymatic Roles and Regulatory Mechanisms of Adenosine 5 Monophosphate

Substrate and Allosteric Regulator Functions of AMP

AMP's functions are multifaceted, serving as both a direct substrate for certain enzymes and as an allosteric effector that can significantly alter the catalytic efficiency of others. These dual roles underscore its importance in integrating various metabolic pathways.

As a substrate, AMP participates in reactions that are crucial for nucleotide salvage and metabolism. Two notable enzymes that utilize AMP directly are AMP-thymidine kinase and 5'-nucleotidase.

AMP-thymidine Kinase : Classified under EC 2.7.1.114, AMP-thymidine kinase, also known as AMP:thymidine (B127349) 5'-phosphotransferase, is an enzyme that catalyzes the transfer of a phosphate (B84403) group. wikipedia.org In this reaction, AMP donates its phosphate group to thymidine, resulting in the formation of adenosine (B11128) and thymidine 5'-phosphate. wikipedia.org The chemical reaction is as follows: AMP + thymidine ⇌ adenosine + thymidine 5'-phosphate. wikipedia.org This enzyme belongs to the transferase family, specifically those transferring phosphorus-containing groups. wikipedia.org

5'-nucleotidase : This enzyme (EC 3.1.3.5) plays a critical role in purine (B94841) metabolism by catalyzing the hydrolysis of 5'-mononucleotides into their corresponding nucleosides and inorganic phosphate. elisakits.co.ukebi.ac.uk 5'-nucleotidase shows a preference for AMP as its substrate, converting it to adenosine. elisakits.co.uk This dephosphorylation is essential for maintaining balanced nucleotide levels and for generating adenosine, a significant signaling molecule. elisakits.co.uksnmjournals.org The enzyme is found in various forms, including membrane-bound and soluble versions, and is widely distributed in tissues such as the liver, brain, heart, and skeletal muscle. elisakits.co.uk

Table 1: Enzymes Utilizing Adenosine 5'-monophosphate (AMP) as a Substrate

Enzyme EC Number Catalyzed Reaction Primary Function
AMP-thymidine kinase 2.7.1.114 AMP + thymidine ⇌ adenosine + thymidine 5'-phosphate wikipedia.org Nucleotide salvage and metabolism
5'-nucleotidase 3.1.3.5 AMP + H₂O → adenosine + inorganic phosphate elisakits.co.uk Purine metabolism, adenosine signaling elisakits.co.uk

AMP acts as a crucial allosteric activator, signaling a low-energy state within the cell and switching on catabolic pathways to generate ATP. A primary example of this regulation is its effect on glycogen (B147801) phosphorylase.

Myophosphorylase-b : Glycogen phosphorylase is a key enzyme in glycogenolysis, mobilizing glucose from glycogen stores. The muscle isozyme, in its unphosphorylated 'b' form (myophosphorylase-b), is largely inactive. However, it can be efficiently activated by the allosteric binding of AMP. nih.govresearchgate.net This is in contrast to the liver isozyme, which is not as responsive to AMP. nih.govresearchgate.net The binding of AMP to an allosteric site on myophosphorylase-b induces a conformational change that stabilizes the enzyme in its active state, promoting the breakdown of glycogen to provide glucose for glycolysis. nih.gov This mechanism is vital for maintaining energy levels, particularly in muscle tissue during periods of high energy demand. nih.gov

Table 2: Allosteric Regulation of Myophosphorylase-b by AMP

Enzyme Form State Effect of AMP Binding Metabolic Consequence
Myophosphorylase-b Inactive (unphosphorylated) Allosteric activation nih.govresearchgate.net Increased glycogenolysis
Myophosphorylase-a Active (phosphorylated) Less dependent on AMP for activity Sustained glycogenolysis

Regulatory Influence on Enzyme Activity

Beyond serving as a substrate and allosteric activator, AMP levels directly influence enzyme activity through complex regulatory circuits, including direct control of nucleotide-balancing enzymes and feedback inhibition of its own biosynthetic pathway.

Adenylate kinase (AK) is a central enzyme in cellular energy homeostasis, catalyzing the reversible reaction: ATP + AMP ⇌ 2ADP. nih.gov This reaction is critical for maintaining the balance between adenine (B156593) nucleotides. nih.gov The activity of adenylate kinase is directly governed by the relative concentrations of its substrates. Due to the equilibrium nature of the reaction, a small decrease in ATP concentration during high energy consumption leads to a significant, squared increase in the concentration of AMP. nih.govnih.gov This amplified AMP signal is a sensitive indicator of the cell's energetic status. nih.gov High levels of AMP will drive the adenylate kinase reaction toward the production of ADP, while high levels of ADP will favor the reverse reaction to regenerate ATP and AMP. This constant monitoring and balancing act by adenylate kinase ensures that AMP signals are generated promptly in response to metabolic stress, which in turn activates energy-producing pathways. nih.gov

The production of purine nucleotides, including AMP, is tightly regulated through feedback inhibition to prevent their over-accumulation and to balance the relative pools of adenine and guanine (B1146940) nucleotides. libretexts.orgyoutube.com AMP plays a direct role in this regulation at two key control points in the de novo purine biosynthesis pathway.

Glutamine Phosphoribosyl Pyrophosphate (PRPP) Amidotransferase : This enzyme catalyzes the first committed step of purine synthesis. It is subject to concerted feedback inhibition by both adenine and guanine nucleotides. columbia.edu The enzyme possesses two distinct allosteric regulatory sites: one for adenine nucleotides (AMP, ADP, ATP) and another for guanine nucleotides (GMP, GDP, GTP). columbia.eduresearchgate.net The binding of AMP to its specific site inhibits the enzyme's activity. libretexts.org This inhibition is synergistic, meaning that the simultaneous presence of both AMP and GMP results in a much stronger inhibitory effect than the sum of their individual effects. researchgate.netnih.gov The enzyme is only fully inactivated when both classes of purine nucleotides are abundant. libretexts.org

Adenylosuccinate Synthetase : The purine synthesis pathway branches at the level of inosine (B1671953) monophosphate (IMP), which serves as the precursor for both AMP and GMP. nih.gov The first enzyme in the specific branch that converts IMP to AMP is adenylosuccinate synthetase. This enzyme is competitively inhibited by its own final product, AMP. youtube.comcolumbia.edu When AMP levels are high, it binds to the enzyme and prevents the conversion of more IMP into the adenine nucleotide branch. This feedback mechanism ensures that if there is an excess of AMP, the precursor IMP is instead channeled toward the synthesis of GMP, thereby maintaining a proper balance between the two purine nucleotides. youtube.com

Table 3: Feedback Inhibition in Purine Biosynthesis by Purine Nucleotides

Enzyme Step in Pathway Inhibitor(s) Type of Inhibition
Glutamine PRPP Amidotransferase First committed step AMP, GMP (and other purine nucleotides) Allosteric, Synergistic columbia.eduresearchgate.netnih.gov
Adenylosuccinate Synthetase First step in AMP branch from IMP AMP Competitive youtube.comcolumbia.edu

Advanced Research Methodologies for Adenosine 5 Monophosphate Analysis

Omics-Based Approaches in AMP-Related Research

The advent of "omics" technologies has revolutionized biological research, enabling a more holistic and systems-level understanding of complex processes. These approaches are increasingly being applied to investigate the multifaceted roles of AMP.

Integrating data from various omics layers—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the complex biology surrounding AMP. nih.govnih.gov This integrated approach allows researchers to assess the flow of information from the genetic level to functional outcomes, bridging the gap between genotype and phenotype. nih.gov By combining these datasets, it is possible to identify novel interactions, pathways, and regulatory mechanisms that drive biological functions and disease states where AMP plays a crucial role. nih.gov For instance, multi-omics can help elucidate how genetic variations (genomics) influence gene expression (transcriptomics), leading to changes in protein levels (proteomics) and ultimately altering metabolic pathways involving AMP (metabolomics).

Single-cell analysis provides unprecedented resolution to dissect the heterogeneity of cellular responses and signaling networks. biocompare.com Techniques like single-cell RNA sequencing (scRNA-seq) can reveal the transcriptional state of individual cells, allowing for the identification of cell subtypes and their specific responses within a population. frontiersin.org When applied to AMP-related research, single-cell approaches can uncover how signaling pathways involving AMP, such as the AMP-activated protein kinase (AMPK) pathway, are regulated differently across various cell types within a tissue. wikipedia.org Integrating multi-omics at the single-cell level further enhances this understanding, linking a cell's genomic and transcriptomic profile to its functional state in the context of AMP-dependent signaling. frontlinegenomics.com

Molecular profiling of biological fluids and tissues is critical for diagnostics and understanding systemic physiology. Analyzing AMP levels and related metabolites in samples like the brain, cerebrospinal fluid (CSF), and blood can provide valuable insights into various physiological and pathological states. For example, deregulation of immunomodulatory peptides has been studied in these compartments, and similar profiling approaches can be applied to purinergic signaling molecules like AMP. researchgate.net The analysis of circulating tumor DNA in CSF has proven to be a reliable method for molecular profiling of brain tumors, indicating that CSF can be a valuable source for detecting key biomolecules. nih.gov Applying sensitive analytical techniques to profile AMP in these samples could yield biomarkers for neurological or metabolic diseases.

Computational Approaches in AMP-Related Research

The study of Adenosine (B11128) 5'-monophosphate (AMP) has been significantly enhanced by the integration of computational methodologies. These advanced techniques offer powerful tools for analyzing the complex roles of AMP in biological systems, from its function in cellular energy homeostasis to its involvement in signaling pathways. Computational approaches allow for the systematic classification of AMP's molecular interactions, the prediction of disease progression at the level of individual cells, and the collaborative analysis of large-scale multi-omic datasets.

Development of Systems Biology Frameworks for Molecular Taxonomy

Systems biology provides a framework for understanding the complex interactions within biological systems. In the context of AMP, this approach is crucial for developing a "molecular taxonomy" – a systematic classification of its functions and interactions. This goes beyond viewing AMP simply as a metabolite and considers its multifaceted roles as a signaling molecule, an allosteric regulator, and a precursor for other essential molecules like cyclic AMP (cAMP).

This molecular taxonomy is not static; it is a dynamic classification that evolves as new data are integrated into computational models. For example, the role of AMP in activating AMP-activated protein kinase (AMPK), a master regulator of metabolism, can be modeled to understand how this interaction influences various cellular processes, from glucose uptake to fatty acid oxidation. wikipedia.orgdrugbank.com These models can also help to distinguish the specific roles of AMP from those of related molecules like adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP).

Predictive Modeling of Disease at Single-Cell Resolution

Recent advances in single-cell analysis have made it possible to study cellular processes with unprecedented detail. When combined with computational modeling, these technologies allow for the development of predictive models of disease at the single-cell level, where the role of AMP can be a critical factor.

Single-cell metabolomics, for instance, can measure the levels of AMP and other metabolites in individual cells, revealing a high degree of heterogeneity within a population of cells. chinesechemsoc.org This is particularly important in the context of diseases like cancer, where metabolic reprogramming is a key hallmark. In some tumors, for example, dysregulation of AMP levels has been observed and is linked to the "pseudohypoxic" state that promotes tumor growth. nih.gov

Predictive models can be built using single-cell transcriptomics and metabolomics data to understand how changes in AMP metabolism within individual cells contribute to disease progression. nih.govnih.gov These models can simulate the effects of perturbations, such as the inhibition of an enzyme involved in AMP metabolism, and predict how these changes will affect the behavior of individual cells. embopress.org For instance, in the context of neurodegenerative diseases, single-cell analysis can help to model how alterations in energy metabolism, reflected by changes in the AMP/ATP ratio, contribute to neuronal dysfunction. nih.gov By integrating multi-omic data at the single-cell level, researchers can create more accurate predictive models that can identify potential therapeutic targets. biorxiv.org

Informatics Platforms for Data Sharing and Analysis in Multi-omic Studies

The generation of large and complex multi-omic datasets from studies involving AMP necessitates the use of sophisticated informatics platforms for data sharing and analysis. These platforms provide the infrastructure and tools needed to integrate and interpret data from genomics, transcriptomics, proteomics, and metabolomics.

Several platforms are available that facilitate the collaborative analysis of multi-omic data. While not exclusively focused on AMP, platforms like Terra, developed by the Broad Institute, and DNAnexus are designed to handle large-scale biomedical data and support a wide range of analytical workflows. amp-pd.orgamp-pd.orgdnanexus.com These cloud-based platforms allow researchers to access data, run analysis tools, and collaborate in a secure environment. The Accelerating Medicines Partnership® Parkinson's Disease (AMP® PD) knowledge platform, for example, utilizes Terra to provide a centralized resource for data and tools for Parkinson's disease research. amp-pd.orgamp-pd.org

Other platforms, such as OmicsNet and OmicsAnalyst, offer web-based tools for the integration and visualization of multi-omic data, enabling researchers to explore the complex networks of interactions involving molecules like AMP. nih.gov These tools can be used to map AMP-related genes and metabolites onto biological pathways, helping to generate new hypotheses about the roles of AMP in health and disease.

Interactive Data Table: Informatics Platforms for Multi-omic Analysis

Platform Key Features Primary Application Areas
Terra Cloud-native platform for accessing data, running analyses, and collaboration. amp-pd.orgamp-pd.org Biomedical research, large-scale genomics and multi-omics projects. amp-pd.org
DNAnexus Centralized platform for data management, workflow automation, and collaborative science. dnanexus.com Precision medicine, clinical and multi-omics data integration. dnanexus.com
OmicsNet Web-based tool for building, visualizing, and analyzing multi-omics networks. nih.gov Network-based multi-omics data integration and visual exploration. nih.gov
OmicsAnalyst Web-based platform for visual analytics of multi-omics data. Data-driven multi-omics integration and visualization.

Physiological and Pathophysiological Implications of Adenosine 5 Monophosphate Homeostasis

Role in Cellular Energy Balance and Stress Responses

The primary mechanism through which AMP exerts its influence is via the activation of AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy. nih.govnih.gov When cellular energy levels are depleted, leading to an increase in the AMP:ATP and ADP:ATP ratios, AMP binds to AMPK. This binding causes an allosteric activation and promotes phosphorylation of the kinase, resulting in a significant increase in its activity. nih.govnih.gov Once activated, AMPK orchestrates a comprehensive metabolic switch: it inhibits ATP-consuming anabolic pathways, such as the synthesis of sterols and fatty acids, while simultaneously activating ATP-producing catabolic pathways. nih.govnih.gov This response is a protective mechanism designed to restore energy balance and preserve essential cellular functions during periods of stress. nih.govportlandpress.com

AMPK, acting as the cell's "fuel gauge," is a master regulator of metabolism that is crucial for maintaining energy homeostasis during metabolic stress. nih.gov It responds to increases in the AMP/ATP ratio, a key signal of a compromised energy state. cambridge.org This system is not only a sensor but also a central coordinator that adjusts cellular metabolism to meet specific energy demands. nih.gov

Under conditions of energy surplus, AMP levels are low, and AMPK remains inactive, allowing for energy storage processes like lipid and protein synthesis to proceed. Conversely, when the cell experiences energy stress (e.g., from nutrient deprivation), the rise in AMP activates AMPK. nih.gov The activated kinase then phosphorylates numerous downstream targets, effectively turning off energy-intensive anabolic processes and turning on catabolic pathways that generate ATP. nih.gov This dual action ensures that the cell can adapt its metabolism to fluctuating energy availability, thereby maintaining metabolic balance.

During physical exercise, ATP turnover in skeletal muscle can increase by more than 100-fold to meet the heightened energy demand. nih.gov This rapid consumption of ATP leads to a rise in ADP, which is then converted to AMP and ATP by the adenylate kinase reaction. nih.gov The resulting increase in the cellular AMP:ATP ratio is a potent signal for the activation of AMPK in an intensity- and duration-dependent manner. nih.govnih.gov

Once activated during exercise, AMPK initiates several metabolic adjustments to boost ATP production. nih.gov It promotes the uptake of glucose into muscle cells by facilitating the translocation of GLUT4 transporters to the cell membrane and stimulates fatty acid oxidation. nih.govnih.govnih.gov Concurrently, it suppresses energy-consuming processes like glycogen (B147801) and protein synthesis. nih.govyoutube.com This coordinated response ensures that the muscle has an adequate supply of energy to sustain contraction. AMPK's role extends beyond the immediate exercise period; it is also involved in the long-term adaptations to training, such as enhanced insulin (B600854) sensitivity and increased mitochondrial biogenesis. nih.govresearchgate.netportlandpress.com

Metabolic ProcessEffect of Increased AMP/AMPK ActivationKey Regulatory Target(s)
Glucose Metabolism ↑ Glucose UptakeGLUT4 Translocation
↓ Glycogen SynthesisGlycogen Synthase (Inhibition)
Lipid Metabolism ↑ Fatty Acid OxidationAcetyl-CoA Carboxylase (ACC) Inhibition
↓ Fatty Acid & Cholesterol SynthesisACC & HMG-CoA Reductase Inhibition nih.gov
Protein Metabolism ↓ Protein SynthesismTORC1 Pathway Inhibition nih.gov
Energy Production ↑ Mitochondrial BiogenesisPGC-1α Activation researchgate.net
↑ AutophagyULK1 Activation

Hunger represents a state of caloric deficit and energy stress, which triggers adaptive physiological and behavioral responses. At the molecular level, AMPK acts as a crucial sensor of this energy deprivation within the central nervous system, particularly in the hypothalamus, a key brain region for regulating energy balance. nih.govnih.gov

During periods of acute starvation, neuronal AMPK signaling is activated. nih.gov This activation modulates the activity of neural circuits that control feeding and foraging behaviors. Research in C. elegans has shown that AMPK can modulate glutamatergic inputs to specific neurons, triggering a wider search for new food sources as an adaptive response to hunger. nih.gov By influencing neuronal activity, AMPK helps to shift behavior away from non-essential activities and towards strategies that increase the likelihood of finding food, demonstrating its role as a molecular trigger for adapting to the physiological demand of hunger. nih.gov

Hypoxia, or low oxygen availability, impairs mitochondrial oxidative phosphorylation, the cell's most efficient pathway for ATP production. This impairment leads to a decrease in ATP and a corresponding increase in the AMP:ATP ratio, which serves as a canonical signal for AMPK activation. nih.govnih.gov

Under hypoxic conditions, AMPK activation plays a protective role by helping cells adapt their metabolism to the limited oxygen supply. nih.gov It can be activated independently of AMP increases in some scenarios, suggesting a direct sensing of the hypoxic state. physiology.org Activated AMPK works to conserve energy by inhibiting major ATP-consuming processes. nih.gov Furthermore, AMPK activation can promote mitochondrial biogenesis, a long-term adaptation to improve oxidative capacity. researchgate.net This regulation helps ensure cellular survival during oxygen deprivation until a more sustained adaptation, often mediated by hypoxia-inducible factors (HIF), can be established. nih.gov

Involvement in Specific Biological Systems and Processes

The influence of AMP extends to the regulation of specific metabolic pathways critical for cellular function. Its role in governing glycogen stores is a prime example of how AMP-mediated signaling directly impacts the availability of energy substrates within individual cells and tissues.

Glycogen, a branched polymer of glucose, serves as the primary short-term energy reserve in animal cells, particularly in liver and skeletal muscle. The synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen are tightly regulated to maintain glucose homeostasis. AMP plays a significant role in this regulation, primarily through both allosteric control of key enzymes and the overarching influence of AMPK. wsu.edu

During states of low energy, indicated by high AMP levels, the cell prioritizes glycogenolysis to release glucose for ATP production. In skeletal muscle, AMP acts as a direct allosteric activator of glycogen phosphorylase b, the enzyme that catalyzes the first step of glycogenolysis. wsu.eduthemedicalbiochemistrypage.org This allows for a rapid mobilization of glucose reserves in response to immediate energy needs, such as muscle contraction, independent of hormonal signaling. cambridge.orgwsu.edu

Conversely, high energy levels (low AMP, high ATP and glucose 6-phosphate) favor glycogen synthesis. These molecules allosterically inhibit glycogen phosphorylase a and activate glycogen synthase b, promoting the storage of glucose as glycogen. wsu.edu Furthermore, the activation of AMPK by AMP leads to the inhibitory phosphorylation of glycogen synthase, shutting down this energy-consuming storage pathway when cellular energy is scarce. nih.govportlandpress.com This dual-control mechanism ensures that glycogen metabolism is exquisitely sensitive to the cell's energetic state.

EnzymePathwayRegulation by AMPRegulation by ATP & Glucose 6-Phosphate
Glycogen Phosphorylase Glycogenolysis (Breakdown)Allosteric Activator (in muscle) wsu.eduthemedicalbiochemistrypage.orgAllosteric Inhibitors wsu.edu
Glycogen Synthase Glycogenesis (Synthesis)Indirect Inhibitor (via AMPK) nih.govAllosteric Activator (Glucose 6-Phosphate) wsu.edu

Gene Expression Modulation

The regulation of gene expression is a critical long-term strategy for cells to adapt to changes in energy status, and Adenosine (B11128) 5'-monophosphate plays a significant role in this process, primarily through the activation of AMPK. portlandpress.comportlandpress.com Once activated, AMPK can influence gene transcription through several direct and indirect mechanisms. It can translocate to the nucleus and directly phosphorylate transcription factors, co-activators, and other components of the transcriptional machinery, altering their activity and leading to widespread changes in the cellular transcriptome. portlandpress.comnih.gov These transcriptional programs are geared towards enhancing the cell's capacity for ATP production to cope with energy stress. nih.govdeakin.edu.au

A key target in AMPK-mediated gene regulation is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.gov AMPK activation leads to an increase in the expression and activity of PGC-1α, which in turn orchestrates the transcription of genes involved in mitochondrial function. nih.gov Furthermore, AMPK has been shown to phosphorylate and regulate the activity of other transcription factors, such as the CREB (cAMP response element-binding protein) family of transcription factors. nih.govfrontiersin.org

Beyond direct phosphorylation, AMPK can indirectly modulate gene expression by influencing the availability of metabolic intermediates that serve as substrates for epigenetic modifications. For instance, by regulating metabolic pathways, AMPK can control the levels of acetyl-CoA, the donor for histone acetylation, thereby influencing chromatin structure and gene accessibility. frontiersin.org In specific cellular contexts, such as pancreatic β-cells, AMPK has been implicated in the transcriptional control of crucial genes like preproinsulin, highlighting its role in specialized cellular functions. nih.govportlandpress.com

Table 1: Mechanisms of Gene Expression Modulation by AMP/AMPK
MechanismKey Targets/PathwaysFunctional OutcomeReferences
Direct Phosphorylation of Transcription FactorsCREB, PGC-1α, FoxOAltered transcription of genes related to metabolism, mitochondrial biogenesis, and stress resistance. nih.govfrontiersin.org
Regulation of Transcriptional Co-activatorsPGC-1αIncreased mitochondrial gene expression and biogenesis. nih.gov
Indirect Control via MetabolitesAcetyl-CoA levelsModulation of histone acetylation and epigenetic regulation of gene expression. frontiersin.org
Regulation of Specific GenesPreproinsulin geneControl of insulin production in pancreatic β-cells. nih.govportlandpress.com

Neuronal Activity and Neurotransmission

Within the central nervous system (CNS), maintaining energy homeostasis is critical for proper function, and AMPK acts as a key sensor in this process. nih.govmdpi.com The kinase is implicated in a wide range of neuronal processes, including proliferation, differentiation, synaptic plasticity, and neuroprotection. dovepress.com Dysregulation of AMPK activity is associated with the pathophysiology of various neurological diseases. dovepress.com

Immune Responses and Inflammatory Pathways

Adenosine 5'-monophosphate is a critical checkpoint in the regulation of immunity and inflammation, primarily through the purinergic signaling pathway in the extracellular environment. In this pathway, extracellular ATP, often released during cellular stress or damage and acting as a pro-inflammatory signal, is hydrolyzed into AMP by the ectoenzyme CD39. mdpi.comrug.nl Subsequently, AMP is converted to adenosine by the ecto-5'-nucleotidase CD73. mdpi.comresearchgate.net This conversion is a key step, as adenosine generally exerts potent immunosuppressive and anti-inflammatory effects, contrasting with the pro-inflammatory nature of ATP. rug.nlnih.gov

Intracellularly, the activation of AMPK by increased AMP levels also plays a significant role in dampening inflammation. AMPK activation can inhibit the nuclear factor-κB (NF-κB) signaling pathway, a central hub for inflammatory gene expression. nih.govresearchgate.netnih.gov This inhibition is mediated through several downstream targets of AMPK, including Sirtuin 1 (SIRT1) and PGC-1α. nih.gov Research has shown that AMPK activation can suppress the release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), thereby mitigating vascular inflammation. frontiersin.org

Furthermore, extracellular AMP itself can exert anti-inflammatory effects. Studies have demonstrated that extracellular AMP can suppress inflammation induced by endotoxins by acting on the A1 adenosine receptor on neutrophils. nih.gov This interaction prevents the excessive activation of these immune cells, which is a critical factor in conditions like sepsis. nih.gov AMPK also promotes the anti-inflammatory properties of cytokines such as interleukin-10 (IL-10). researchgate.net

Table 2: Role of AMP/AMPK in Immune Regulation
ComponentMechanism of ActionEffect on Immune ResponseReferences
Extracellular AMPActs as a substrate for CD73 to produce adenosine; directly acts on A1 adenosine receptors on neutrophils.Contributes to an immunosuppressive microenvironment; suppresses neutrophil overactivation. mdpi.comnih.gov
Intracellular AMP (via AMPK)Inhibits the NF-κB signaling pathway.Reduces the expression of pro-inflammatory genes and cytokines. nih.govresearchgate.netnih.gov
Intracellular AMP (via AMPK)Activates downstream targets like SIRT1 and PGC-1α.Mediates anti-inflammatory effects. nih.gov
Intracellular AMP (via AMPK)Enhances the signaling of anti-inflammatory cytokines like IL-10.Promotes resolution of inflammation. researchgate.net

Bone Metabolism and Formation Processes

Emerging evidence indicates that energy metabolism is intrinsically linked to bone health, with AMPK signaling playing a pivotal role in regulating bone physiology. nih.gov The process of bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. researchgate.net AMPK activation has been shown to promote bone formation and is a key regulator in this process. nih.gov

In vitro studies have demonstrated that activating AMPK encourages the differentiation of bone marrow mesenchymal stem cells (BMMSCs) into osteoblasts, the cells responsible for synthesizing new bone matrix. bohrium.comnih.gov Conversely, the genetic deletion of AMPK subunits in animal models leads to decreased bone mass. nih.gov AMPK acts as a critical hub, sensing the energy status and microenvironmental cues to influence the fate of BMMSCs. bohrium.comnih.gov

In addition to promoting osteoblast function, AMPK activation also helps maintain the balance of bone remodeling by inhibiting the formation and activity of osteoclasts (osteoclastogenesis). dovepress.com This dual action—promoting bone formation while restraining bone resorption—positions AMPK as a crucial regulator of skeletal homeostasis. researchgate.net The therapeutic potential of targeting this pathway is highlighted by findings that metformin, a widely used antidiabetic drug known to activate AMPK, can induce the osteogenic differentiation of stem cells. researchgate.net

Hypothalamic Control of Food Intake and Energy Expenditure

Adenosine 5'-monophosphate, via AMPK, is a central component of the brain's ability to regulate whole-body energy balance. The hypothalamus, in particular, acts as a primary control center for appetite and energy expenditure, and hypothalamic AMPK functions as a critical energy sensor within this region. nih.govnih.govfrontiersin.org

Conversely, anorexigenic, or appetite-suppressing, signals that indicate energy sufficiency lead to the inhibition of hypothalamic AMPK. mdpi.com Hormones like leptin, which is secreted by adipose tissue in proportion to fat stores, and insulin, released after a meal, both suppress the activity of hypothalamic AMPK, leading to a reduction in food intake. monash.eduscispace.com This intricate regulatory system ensures that feeding behavior and energy expenditure are tightly coupled to the body's actual energy needs, with hypothalamic AMPK acting as the fulcrum of this balance. nih.gov

Table 3: Regulation of Hypothalamic AMPK and its Effect on Energy Balance
Regulator/ConditionEffect on Hypothalamic AMPKConsequence for Food IntakeConsequence for Energy ExpenditureReferences
GhrelinActivationIncreaseDecrease monash.edu
Fasting/HypoglycemiaActivationIncreaseDecrease nih.gov
LeptinInhibitionDecreaseIncrease monash.edu
InsulinInhibitionDecreaseIncrease scispace.com
AdiponectinActivationIncreaseDecrease mdpi.com

Role in Cellular Differentiation, Polarity, and Senescence

AMPK is a fundamental regulator of key cellular decisions, including differentiation, the establishment of polarity, and the process of senescence. Its role in differentiation is evident in various cell types, including neurons and bone marrow mesenchymal stem cells, where AMPK activity influences lineage commitment and maturation. dovepress.combohrium.comnih.gov

Cellular senescence, a state of irreversible growth arrest, is increasingly understood to have a metabolic basis. Senescent cells often exhibit a distinct metabolic phenotype characterized by an imbalance in energy, leading to an elevated AMP:ATP ratio. nih.govportlandpress.comnih.gov This increase in cellular AMP levels is not just a correlation but can be a causal factor in inducing a premature senescence-like state. portlandpress.comnih.gov The elevated AMP:ATP ratio naturally leads to the activation of AMPK. imrpress.comresearchgate.net The role of AMPK in senescence is nuanced; while acute activation under stress can be a pro-survival signal, chronic AMPK activation is associated with the induction of cell cycle arrest and the establishment of the senescent phenotype. researchgate.net This growth arrest is mediated through AMPK's influence on key cell cycle regulators like p53 and the mTOR pathway. imrpress.comnih.govresearchgate.net

Modulation of Insulin Secretion

The role of Adenosine 5'-monophosphate and AMPK in modulating insulin secretion from pancreatic β-cells is complex and context-dependent. A critical step in glucose-stimulated insulin secretion (GSIS) is the rise in the intracellular ATP:ADP ratio following glucose metabolism. This change in the energy state leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and ultimately, the influx of calcium that triggers insulin exocytosis.

In this context, high glucose levels lead to a decrease in the AMP:ATP ratio, which results in the inhibition of AMPK activity. nih.gov This inhibition of AMPK is considered an essential permissive step for GSIS to occur. nih.govportlandpress.com Studies using pharmacological activators or genetic overexpression to force AMPK activation have shown that this can block or significantly blunt GSIS. nih.govportlandpress.com Furthermore, the complete inactivation of AMPK can result in the unregulated release of insulin, highlighting its role as a crucial negative regulator that prevents insulin secretion during periods of low energy. nih.govportlandpress.com AMPK is also involved in regulating the transcription of the preproinsulin gene, affecting the long-term capacity for insulin production. nih.gov

However, other studies have revealed a potentiating role for AMPK. Pharmacological activation of AMPK has been shown to enhance the insulin-secretory response of β-cells to glucose. nih.govresearchgate.net This effect is thought to be primarily due to an increase in intracellular calcium concentrations, suggesting that AMPK can sensitize the β-cell to glucose under certain conditions. nih.gov This dual role suggests that AMPK's effect on insulin secretion is finely tuned, acting as both a brake during energy deficit and a potential sensitizer. Notably, AMPK activity is reportedly downregulated in the pancreatic islets of individuals with type 2 diabetes. nih.gov

Impact on Meat Quality and Flavor Development in Animal Systems

Adenosine 5'-monophosphate (AMP) plays a crucial role in the post-mortem biochemistry of meat, significantly influencing its final quality and flavor profile. Following slaughter, the cessation of blood circulation and oxygen supply to muscle tissue leads to a shift from aerobic to anaerobic metabolism. This metabolic shift results in the depletion of adenosine triphosphate (ATP) and the accumulation of its breakdown products, including AMP.

The accumulation of AMP is a key trigger for a cascade of enzymatic reactions that contribute to the development of desirable meat flavors. One of the most significant pathways is the degradation of AMP into inosinic acid (inosine monophosphate or IMP), a compound known for its "umami" or savory taste. This conversion is catalyzed by the enzyme AMP deaminase. Inosinic acid is a major flavor enhancer in meat and its concentration is a critical determinant of meat's taste intensity.

Table 1: Key Compounds in Post-Mortem Meat Flavor Development

Compound Role in Flavor Precursor
Adenosine 5'-monophosphate (AMP) Precursor to inosinic acid Adenosine triphosphate (ATP)
Inosinic acid (IMP) Major contributor to "umami" (savory) taste Adenosine 5'-monophosphate (AMP)
Inosine (B1671953) Contributes to flavor profile Inosinic acid (IMP)
Hypoxanthine Contributes to flavor profile Inosinic acid (IMP)

Dysregulation in Disease States and Metabolic Disorders

Dysregulation of AMP signaling is a central feature of cardiometabolic diseases. nih.govnih.gov In conditions of obesity and type 2 diabetes, there is often evidence of impaired AMPK activation in key metabolic tissues such as skeletal muscle, liver, and adipose tissue. nih.govnih.gov This impairment contributes to insulin resistance, a hallmark of type 2 diabetes, where cells fail to respond effectively to insulin, leading to elevated blood glucose levels. nih.govnih.gov

Pharmacological activation of AMPK has been shown to improve insulin sensitivity and glucose homeostasis. nih.govnih.gov In the context of obesity, reduced AMPK activity in adipose tissue is associated with increased inflammation and oxidative stress. nih.govnih.gov

In the cardiovascular system, AMPK plays a protective role. nih.govnih.govahajournals.orgfrontiersin.orgahajournals.org It is activated during myocardial ischemia (a lack of blood flow to the heart muscle) and helps to restore energy balance. nih.govnih.govahajournals.org Dysfunctional AMP signaling can exacerbate cardiac injury and contribute to the development of heart failure. nih.govahajournals.org Natural compounds that activate AMPK are being explored for their potential cardiovascular benefits. frontiersin.org

Alterations in AMP homeostasis are linked to several neurological disorders. A clear example is seen in inherited metabolic disorders affecting purine (B94841) metabolism. For instance, adenylosuccinate lyase deficiency results in the accumulation of succinyladenosine (B8144472), a derivative of AMP, and is characterized by severe psychomotor retardation, autistic features, and seizures. medlink.comwikipedia.orgrarediseases.orgorpha.net

While direct evidence for the role of AMP dysregulation in stroke and Alzheimer's disease is still emerging, the central role of AMPK in neuronal energy metabolism suggests its involvement. Neurons are highly dependent on a constant energy supply, and disruptions in cellular energy balance, which would be reflected in the AMP:ATP ratio, are known to contribute to neuronal damage in both acute events like stroke and chronic neurodegenerative conditions like Alzheimer's disease. The potential protective role of the AMPK pathway in neurodegenerative diseases is an active area of research. youtube.com

The role of adenosine 5'-monophosphate and its primary sensor, AMPK, in cancer is complex and context-dependent, exhibiting both tumor-suppressive and tumor-promoting functions. aacrjournals.orgnih.govnih.govaacrjournals.org As a metabolic checkpoint, AMPK activation can halt cell growth and proliferation when energy levels are low, thus acting as a tumor suppressor. nih.govnih.gov It can counteract the Warburg effect, a metabolic hallmark of many cancer cells characterized by high rates of glycolysis, by promoting more efficient energy production through oxidative phosphorylation. nih.gov

However, in some established tumors, AMPK can be co-opted to support cancer cell survival under conditions of metabolic stress, such as within the nutrient-poor microenvironment of a solid tumor. nih.gov In the context of leukemia, for example, AMPK has been shown to protect leukemia-initiating cells from metabolic stress in the bone marrow, thereby promoting leukemogenesis. nih.gov Conversely, in other types of leukemia, such as acute promyelocytic leukemia, cyclic AMP (a related signaling molecule) can have both pro- and anti-apoptotic effects. cancernetwork.comnih.gov The dual role of AMPK in cancer makes it a challenging but potentially important therapeutic target. youtube.comaacrjournals.orgnih.govnih.govaacrjournals.org

The direct role of adenosine 5'-monophosphate in the pathophysiology of autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) is an area of ongoing investigation. Much of the current research in this area is driven by the Accelerating Medicines Partnership (AMP), a public-private initiative aimed at identifying promising biological targets for new treatments for these conditions. synapse.orgsynapse.orgthe-rheumatologist.orgacrconvergencetoday.orgdrugtargetreview.comlupus.orgacrconvergencetoday.orgsynapse.org This initiative focuses on a broader molecular understanding of these diseases rather than the specific role of AMP.

However, some studies have investigated related signaling pathways. For instance, research on lymphocytes from patients with SLE has shown a diminished response in cyclic AMP (cAMP) levels to stimulation. nih.gov This suggests a potential impairment in the adenylate cyclase-dependent regulatory mechanisms in the immune cells of SLE patients, which could contribute to the immune dysregulation characteristic of the disease. nih.gov The AMP RA/SLE program is generating extensive data on the molecular pathways in these diseases, which may in the future elucidate a more direct role for AMP homeostasis in their pathogenesis. the-rheumatologist.orgacrconvergencetoday.orgdrugtargetreview.comacrconvergencetoday.org

Inherited disorders of purine metabolism directly impact AMP homeostasis and have significant clinical consequences.

AMP Deaminase Deficiency: This is one of the most common inherited muscle disorders, caused by mutations in the AMPD1 gene. orpha.netwikipedia.orgmedlineplus.govmedlineplus.gov The deficiency of the AMP deaminase enzyme impairs the conversion of AMP to inosine monophosphate (IMP) in skeletal muscle. orpha.netwikipedia.org This can lead to exercise-induced muscle pain, cramps, and fatigue in some individuals, although many people with the genetic defect are asymptomatic. orpha.netwikipedia.orgmedlineplus.govmedlineplus.gov The condition disrupts the purine nucleotide cycle and muscle energy production. orpha.net

Adenylosuccinate Lyase Deficiency: This is a rare autosomal recessive disorder caused by mutations in the ADSL gene. medlink.comwikipedia.orgrarediseases.orgorpha.netadenylosuccinatelyasedeficiency.com The deficiency of the adenylosuccinate lyase enzyme leads to the accumulation of two dephosphorylated substrates of the enzyme, succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (S-Ado), in bodily fluids. wikipedia.orgorpha.net The clinical presentation is primarily neurological and can range from a fatal neonatal form to milder forms with psychomotor retardation, autistic features, and epilepsy. medlink.comrarediseases.orgorpha.netadenylosuccinatelyasedeficiency.com

Adenylate Kinase Mutations: Adenylate kinases are a family of enzymes that catalyze the interconversion of adenine (B156593) nucleotides (AMP, ADP, and ATP). Mutations in genes encoding these enzymes can disrupt cellular energy homeostasis. For example, mutations in the mitochondrial adenylate kinase 2 (AK2) gene are associated with reticular dysgenesis, a severe combined immunodeficiency characterized by sensorineural deafness. frontiersin.org Mutations in other adenylate kinase genes can lead to a variety of clinical manifestations depending on the specific isoform affected and its tissue distribution. nih.govoup.comresearchgate.netoup.com

Table 2: Overview of Inherited Metabolic Disorders Affecting AMP Homeostasis

Disorder Deficient Enzyme Key Clinical Features
AMP Deaminase Deficiency AMP deaminase Exercise-induced muscle pain, cramps, fatigue (symptoms vary)
Adenylosuccinate Lyase Deficiency Adenylosuccinate lyase Psychomotor retardation, autistic features, seizures
Adenylate Kinase Mutations Adenylate kinase isoforms Varies depending on the isoform; can include immunodeficiency and deafness

Hyperthyroidism and Purine Nucleotide Catabolism

Hyperthyroidism, a condition characterized by an overactive thyroid gland and excessive production of thyroid hormones, significantly impacts systemic metabolism, including the intricate pathways of purine nucleotide catabolism. A key intersection of thyroid hormone action and purine metabolism is the regulation of adenosine 5'-monophosphate (AMP) and its downstream signaling cascades, particularly through the modulation of AMP-activated protein kinase (AMPK) activity.

Research has demonstrated that hyperthyroidism leads to a hypermetabolic state, which is associated with alterations in energy homeostasis at both the central and peripheral levels. In the hypothalamus, a critical brain region for regulating energy balance, thyroid hormones, specifically triiodothyronine (T3), have been shown to decrease the activity of AMPK. uiowa.edunih.govresearchgate.netucm.es This inhibition of hypothalamic AMPK is a key mechanism through which thyroid hormones exert their effects on energy expenditure. uiowa.edunih.gov

The downregulation of hypothalamic AMPK activity in hyperthyroid states contributes to an increase in sympathetic nervous system activity, leading to enhanced thermogenesis in brown adipose tissue (BAT). uiowa.edunih.gov This centrally-mediated effect of thyroid hormones on BAT is a significant contributor to the increased energy expenditure and weight loss observed in hyperthyroidism. uiowa.edunih.gov Furthermore, studies have indicated that peripherally administered thyroid hormones can induce these changes in hypothalamic AMPK signaling, providing a link between systemic hyperthyroidism and central metabolic regulation. researchgate.netucm.es

Beyond the central nervous system, hyperthyroidism also influences purine metabolism in other tissues. For instance, in cardiac tissue, hyperthyroidism has been associated with changes in the activity of enzymes involved in adenosine metabolism. While some studies have reported varied effects, the general understanding is that the balance of enzymes like 5'-nucleotidase, which produces adenosine from AMP, can be altered in hyperthyroid states.

The intricate relationship between thyroid hormones and purine nucleotide catabolism underscores the profound systemic effects of hyperthyroidism. The modulation of AMP levels and AMPK activity represents a critical node in the metabolic reprogramming induced by excessive thyroid hormone levels.

Research Findings on Hyperthyroidism and Purine Nucleotide Catabolism

FindingTissue/SystemImplication
Decreased hypothalamic AMPK activityHypothalamusIncreased sympathetic nervous system activity and brown adipose tissue thermogenesis, leading to weight loss.
Altered adenosine metabolismHeartPotential changes in cardiac energy homeostasis and function.
Modulation of purine catabolizing enzymesSystemicSystem-wide effects on purine nucleotide balance and signaling.

Future Research Directions and Potential Therapeutic Strategies

The central role of adenosine 5'-monophosphate (AMP) and its associated signaling pathways, particularly the AMP-activated protein kinase (AMPK) pathway, in cellular energy homeostasis has positioned it as a promising target for therapeutic interventions in a wide range of diseases. Future research is focused on harnessing our understanding of AMP-related pathways to develop novel therapeutic strategies for metabolic disorders and other conditions, as well as to optimize existing treatments.

Targeting AMP-Related Pathways for Intervention in Metabolic and Other Diseases

The therapeutic potential of targeting AMP-related pathways is most evident in the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). bohrium.comnih.govimrpress.comresearchgate.net AMPK, acting as a master regulator of metabolism, is a prime target for drug development. bohrium.comnih.govimrpress.comresearchgate.net

Metabolic Diseases:

Type 2 Diabetes: Activation of AMPK can improve glucose homeostasis by enhancing glucose uptake in skeletal muscle and reducing glucose production in the liver. imrpress.comresearchgate.net This makes AMPK activators an attractive therapeutic option for managing type 2 diabetes. imrpress.comresearchgate.net

Obesity and NAFLD: By promoting fatty acid oxidation and inhibiting lipid synthesis, AMPK activation can help to reduce fat accumulation in the liver and adipose tissue, offering a potential treatment for obesity and NAFLD. bohrium.comnih.gov

Other Diseases:

Cancer: The role of AMPK in cancer is complex, as it can both suppress and promote tumor growth depending on the context. However, targeting adenosine pathways, for example by inhibiting adenosine production or blocking its receptors, is being explored as a strategy to enhance anti-tumor immunity. researchgate.netnih.gov

Cardiovascular Disease: Inhibition of AMP deaminase (AMPD), an enzyme that competes with 5'-nucleotidase for AMP, could lead to increased adenosine production. nih.gov Adenosine has cardioprotective effects, suggesting that AMPD inhibitors may have therapeutic potential in cardiovascular pathologies. nih.gov

Exploration of Novel Insights for Therapeutic Development

Emerging research is uncovering novel avenues for therapeutic development by targeting different components of the AMP signaling network.

AMP Analogues: The development of AMP analogues, which are structurally similar to AMP, represents a promising area of research. These molecules can be designed to selectively activate or inhibit specific enzymes or receptors in the AMP-related pathways, offering a more targeted therapeutic approach. nih.govresearchgate.netnih.govbenthamscience.compluto.im

Adenosine Receptor Antagonists: Extracellular adenosine, produced from the breakdown of AMP, can influence various physiological processes through its receptors. In the context of cancer, adenosine in the tumor microenvironment has an immunosuppressive effect. researchgate.netnih.gov Therefore, adenosine receptor antagonists are being investigated as a novel cancer immunotherapy strategy to enhance the body's anti-tumor immune response. researchgate.netnih.govmdpi.comnih.govresearchgate.net

Mechanisms of Action for Therapeutic Optimization

A deeper understanding of the mechanisms of action of compounds that target AMP-related pathways is crucial for optimizing their therapeutic efficacy and minimizing side effects.

Direct vs. Indirect AMPK Activators: AMPK can be activated directly by compounds that bind to the enzyme itself, or indirectly by compounds that increase the cellular AMP:ATP ratio. nih.govcancer.gov Understanding these distinct mechanisms allows for the development of drugs with specific modes of action tailored to different diseases. nih.govcancer.gov For example, direct activators may be beneficial in conditions where the cellular energy status is not significantly compromised. nih.govcancer.gov

Targeting Specific Isoforms: AMPK exists as different isoforms with tissue-specific expression and functions. Developing drugs that selectively target specific AMPK isoforms could lead to more precise therapeutic effects with fewer off-target effects. cancer.gov

Combination Therapies: Combining AMPK activators with other therapeutic agents may offer synergistic benefits. For instance, in cancer therapy, combining adenosine pathway inhibitors with existing immunotherapies could enhance their effectiveness. researchgate.netnih.gov

Dietary Manipulations Affecting AMP Biosynthesis and Lifespan

Dietary interventions have been shown to significantly impact AMP biosynthesis and, consequently, lifespan, primarily through the modulation of the AMPK pathway.

Caloric Restriction: Caloric restriction (CR), a reduction in calorie intake without malnutrition, is a robust activator of AMPK. nih.govresearchgate.netnutritionfacts.orgquora.comnih.gov By increasing the cellular AMP:ATP ratio, CR stimulates AMPK activity, which in turn orchestrates a range of metabolic adaptations that promote longevity and healthspan. nih.govresearchgate.netnutritionfacts.orgquora.comnih.gov

Dietary Adenine: Studies in fruit flies have shown that manipulating dietary adenine, a precursor for AMP biosynthesis, can influence lifespan. elsevierpure.comnih.govresearchgate.net Supplementing the diet with adenine can reverse the lifespan-extending effects of both mutations in AMP biosynthesis enzymes and dietary restriction, highlighting the critical role of adenine metabolism in longevity. elsevierpure.comnih.govresearchgate.net This suggests that dietary interventions aimed at modulating adenine availability could be a novel approach to influence lifespan. nih.gov

Interactive Data Table: Therapeutic Strategies and Dietary Interventions

CategoryTarget/InterventionPotential Therapeutic Application/Effect
Therapeutic Strategies AMPK ActivatorsType 2 Diabetes, Obesity, NAFLD
AMPD InhibitorsCardiovascular Disease
AMP AnaloguesTargeted therapy for various diseases
Adenosine Receptor AntagonistsCancer Immunotherapy
Dietary Manipulations Caloric RestrictionIncreased Lifespan and Healthspan
Dietary Adenine ModulationInfluence on Lifespan

Q & A

Q. How can researchers synthesize and purify adenosine 5'-monophosphate (disodium) in laboratory settings?

Adenosine 5'-monophosphate (AMP disodium) is typically synthesized via enzymatic or chemical phosphorylation of adenosine. For purification, ion-exchange chromatography is recommended due to the compound’s ionic nature. Post-synthesis, crystallization using ethanol or acetone in aqueous solutions at controlled pH (6.5–7.5) enhances purity. Ensure lyophilization for long-term storage to prevent hydrolysis .

Q. What methodologies are effective for detecting AMP disodium in complex biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is highly sensitive for quantifying AMP disodium in biological samples. Use hydrophilic interaction liquid chromatography (HILIC) columns paired with a mobile phase of 10 mM ammonium acetate (pH 5.0) in acetonitrile/water (70:30). For enzymatic assays, coupling with kinases (e.g., adenylate kinase) and NADH-linked detection systems allows real-time monitoring of AMP conversion .

Q. What are the solubility and stability considerations for AMP disodium in experimental buffers?

AMP disodium is highly soluble in aqueous buffers (>100 mg/mL in water at 25°C). Stability is pH-dependent: avoid extremes (pH < 3 or > 9) to prevent hydrolysis. Store solutions at –20°C for short-term use; for long-term storage, lyophilize and keep at –80°C. Degradation products (e.g., adenosine) can be monitored via UV absorbance at 259 nm .

Advanced Research Questions

Q. How does AMP disodium participate in cellular energy metabolism, and how can its dynamics be modeled experimentally?

AMP disodium is a key intermediate in ATP/ADP cycling. To model its dynamics, use isotopic tracing (e.g., ¹³C-labeled AMP) in cell cultures and track incorporation into ATP via LC-MS. Couple this with metabolic flux analysis (MFA) to quantify rates in pathways like glycolysis or oxidative phosphorylation. Note that AMP-activated protein kinase (AMPK) activity is a critical regulator, measurable via phospho-antibody assays .

Q. What experimental strategies resolve contradictions in AMP disodium’s role in enzyme regulation?

Conflicting reports on AMP’s effects (e.g., activation vs. inhibition of phosphodiesterases) often stem from assay conditions. Standardize co-factor concentrations (e.g., Mg²⁺, Ca²⁺) and validate purity via NMR or HPLC (>98%). Use recombinant enzymes to isolate interactions, and compare kinetic parameters (Km, Vmax) under varying AMP concentrations .

Q. How can researchers investigate AMP disodium’s interaction with nucleotide-binding proteins?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide binding affinity (Kd) and stoichiometry data. For structural insights, employ X-ray crystallography with AMP-bound protein crystals (grown in 20% PEG 3350, 0.2 M ammonium sulfate). Mutagenesis of conserved binding residues (e.g., Walker A motifs) further validates interaction sites .

Methodological Notes

  • Purity Validation : Use HPLC with a C18 column (retention time ~8.5 min) and UV detection at 259 nm. Contaminants like ADP or adenosine should be <1% .
  • In Vivo Studies : For tissue-specific AMP quantification, rapid freezing in liquid nitrogen and extraction with 0.4 M perchloric acid minimizes degradation .
  • Safety Protocols : Avoid inhalation during handling; use fume hoods and particulate filters. Refer to SDS guidelines for spill management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.